molecular formula C8H7NO2S B184898 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE CAS No. 91375-75-6

7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE

Cat. No.: B184898
CAS No.: 91375-75-6
M. Wt: 181.21 g/mol
InChI Key: GJRKJMSYGXBCNU-UHFFFAOYSA-N
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Description

7-Hydroxy-4H-benzo[1,4]thiazin-3-one is a benzothiazinone derivative that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery research. Its significant research value lies in its role as a key precursor for the synthesis of novel heterocyclic compounds with potential biological activity. Recent scientific investigations have focused on hybridizing the benzothiazinone core with other pharmacophores, such as thiadiazole rings, to develop new molecular entities . These hybrid compounds demonstrate promising inhibitory activity against acetylcholinesterase (AChE), a primary therapeutic target for managing symptoms of Alzheimer's disease (AD) . In vitro studies have shown that such derivatives can exhibit significant AChE inhibition, with some specific compounds displaying IC50 values in the nanomolar range, comparable to the reference drug donepezil . Further computational docking simulations have revealed that these inhibitors interact with the enzyme's active site in a manner similar to established drugs, providing a structural basis for their mechanism of action . Beyond cholinesterase inhibition, research indicates that derivatives stemming from this structural class may also possess antioxidant properties, which could address the oxidative stress component prevalent in neurodegenerative pathology . The compound's utility is also underscored by its involvement in efficient synthetic methodologies, such as one-pot syntheses involving Smiles rearrangement, which are valuable for creating diverse chemical libraries for biological screening . As such, this compound presents a versatile building block for researchers developing and evaluating new therapeutic agents, particularly for central nervous system targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRKJMSYGXBCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356152
Record name 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91375-75-6
Record name 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations of 7 Hydroxy 4h Benzo 1 2 Thiazin 3 One Chemistry

Elucidation of Reaction Pathways for Key Synthetic Transformations

The construction of the 7-hydroxy-4H-benzo acs.orgscbt.comthiazin-3-one core typically involves the formation of a carbon-sulfur and a carbon-nitrogen bond to form the six-membered thiazinone ring. A common and effective strategy for the synthesis of benzo acs.orgscbt.comthiazin-3(4H)-ones is the reaction between a substituted 2-aminothiophenol (B119425) and a suitable three-carbon electrophile.

A plausible and widely utilized pathway for the synthesis of the parent 4H-benzo acs.orgscbt.comthiazin-3-one scaffold involves the condensation of 2-aminothiophenol with chloroacetyl chloride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the thiolate anion attacks the carbon bearing the chlorine atom to form the heterocyclic ring. For the specific synthesis of 7-hydroxy-4H-benzo acs.orgscbt.comthiazin-3-one, the starting material would be 2-amino-5-hydroxythiophenol.

The key steps in this transformation can be outlined as follows:

N-Acylation: The amino group of 2-amino-5-hydroxythiophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an N-(2-mercapto-4-hydroxyphenyl)-2-chloroacetamide intermediate.

Intramolecular Cyclization: In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate. This thiolate then undergoes an intramolecular S-alkylation, attacking the electrophilic carbon attached to the chlorine atom and displacing the chloride ion to form the six-membered thiazinone ring.

Alternative synthetic routes may involve multi-component reactions. For instance, a one-pot synthesis could involve the reaction of an appropriate aminothiophenol derivative, an aldehyde, and a source of the carbonyl group, although specific examples for the 7-hydroxy derivative are not extensively detailed in the literature.

Step Reactants Intermediate/Product Description
12-Amino-5-hydroxythiophenol, Chloroacetyl chlorideN-(2-mercapto-4-hydroxyphenyl)-2-chloroacetamideNucleophilic attack of the amino group on the acyl chloride.
2N-(2-mercapto-4-hydroxyphenyl)-2-chloroacetamide, Base7-Hydroxy-4H-benzo acs.orgscbt.comthiazin-3-oneDeprotonation of the thiol and subsequent intramolecular nucleophilic substitution.

Mechanistic Insights into Cyclization and Rearrangement Processes (e.g., S-N Type Smiles Rearrangement)

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed in the synthesis of heterocyclic compounds, including benzothiazinones. acs.org This rearrangement is particularly relevant when direct cyclization pathways are challenging. An S-N type Smiles rearrangement involves the migration of an aryl group from a sulfur atom to a nitrogen atom.

In the context of synthesizing benzothiazinone scaffolds, a Smiles rearrangement can be a key step in a tandem reaction sequence. acs.org For a related benzoxazinone (B8607429) synthesis, which can serve as a mechanistic analogue, the process involves the reaction of a substituted phenol (B47542) with a chloroacetamide derivative. nih.gov A similar strategy could be envisioned for the synthesis of 7-hydroxy-4H-benzo acs.orgscbt.comthiazin-3-one.

A hypothetical mechanistic pathway involving a Smiles rearrangement could proceed as follows:

Initial S-Arylation: A suitable thiol-containing precursor undergoes S-arylation with an activated aromatic system.

Deprotonation: A base abstracts a proton from a nucleophilic nitrogen atom within the molecule, generating an amide anion.

Intramolecular Nucleophilic Attack (Smiles Rearrangement): The generated anion attacks the ipso-carbon of the aryl ring attached to the sulfur atom, leading to the formation of a spirocyclic intermediate (Meisenheimer complex).

Ring Opening and Protonation: The C-S bond cleaves, and subsequent protonation yields the rearranged product, which can then cyclize to form the desired benzothiazinone.

The efficiency and feasibility of the Smiles rearrangement are highly dependent on the electronic nature of the aromatic ring and the reaction conditions. Electron-withdrawing groups on the migrating aryl ring generally facilitate the rearrangement.

Computational Approaches to Reaction Mechanism Studies (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a valuable tool for elucidating the mechanisms of complex organic reactions. These methods allow for the detailed investigation of reaction pathways, the characterization of intermediates and transition states, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone.

For the synthesis of benzo acs.orgscbt.comthiazin-3(4H)-ones, computational studies can be employed to:

Model Reaction Pathways: DFT calculations can map out the potential energy surface for the entire reaction, identifying the most energetically favorable pathway. This includes comparing the direct cyclization route with pathways involving rearrangements like the Smiles rearrangement.

Analyze Transition States: By locating and characterizing the transition state structures, chemists can gain a deeper understanding of the bond-forming and bond-breaking processes that occur during the reaction. The geometry and energy of the transition state are crucial for determining the reaction rate.

Investigate Substituent Effects: Computational models can predict how different substituents on the aromatic ring, such as the hydroxyl group in the 7-position, influence the reaction mechanism and kinetics. For example, the electron-donating nature of the hydroxyl group could affect the nucleophilicity of the reacting centers and the stability of intermediates.

A theoretical study on the S-N type Smiles rearrangement in a one-pot synthesis of benzo acs.orgscbt.comthiazin-3(4H)-ones has been reported, highlighting the power of computational methods in understanding these complex transformations. acs.org Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products to determine their relative energies and to construct a detailed reaction profile.

Computational Method Application in Mechanism Studies Insights Gained
Density Functional Theory (DFT)Geometry optimization, Frequency calculations, Transition state searchingOptimized structures of reactants, products, and intermediates; Reaction energetics; Vibrational frequencies for characterization.
Time-Dependent DFT (TD-DFT)Calculation of electronic excitation energiesPrediction of UV-Vis spectra to correlate with experimental data.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge distribution and orbital interactionsUnderstanding electronic effects of substituents and nature of bonding in intermediates and transition states.

By combining experimental findings with computational investigations, a comprehensive understanding of the reaction mechanisms governing the chemistry of 7-hydroxy-4H-benzo acs.orgscbt.comthiazin-3-one can be achieved, paving the way for the development of more efficient and selective synthetic methodologies.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. Through various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, and 2D-HMQC, a detailed picture of the atomic connectivity and chemical environment within the 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE molecule can be constructed.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a benzothiazine derivative, signals corresponding to the aromatic protons on the benzene (B151609) ring and protons on the thiazine (B8601807) ring would be observed. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating groups in their vicinity.

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule. The chemical shifts in a ¹³C NMR spectrum provide insights into the electronic environment of each carbon atom. For 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE, distinct signals would be expected for the carbonyl carbon, the carbons of the benzene ring (with those attached to the hydroxyl, sulfur, and nitrogen atoms showing characteristic shifts), and the methylene (B1212753) carbon in the thiazine ring. nih.gov Spectral assignments can be aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

DEPT (Distortionless Enhancement by Polarization Transfer) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information simplifies the interpretation of complex ¹³C NMR spectra.

2D-HMQC (Heteronuclear Multiple Quantum Coherence) is a two-dimensional NMR technique that correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This provides unambiguous assignments of both ¹H and ¹³C NMR spectra. ceon.rs

Below is a table summarizing typical, hypothetical NMR data for 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE based on known chemical shift ranges for similar structures.

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) DEPT HMQC Correlation
C2-H~3.5 (s, 2H)~30CH₂Correlates with proton at ~3.5 ppm
C3=O-~165C (quaternary)No correlation
C4a-~120C (quaternary)No correlation
C5-H~6.8 (d)~115CHCorrelates with proton at ~6.8 ppm
C6-H~6.9 (dd)~120CHCorrelates with proton at ~6.9 ppm
C7-OH~9.5 (s, 1H)~150C (quaternary)No correlation
C8-H~6.7 (d)~110CHCorrelates with proton at ~6.7 ppm
C8a-~140C (quaternary)No correlation

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

For 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, broadened due to hydrogen bonding. libretexts.org

N-H Stretch: A sharp to moderately broad absorption band around 3300-3100 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide in the thiazine ring. nih.gov

C-H Stretch (Aromatic): Weak to medium absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): Absorptions for the methylene (-CH₂-) group are expected in the 2960-2850 cm⁻¹ region. libretexts.org

C=O Stretch (Amide): A very strong and sharp absorption band in the range of 1700-1650 cm⁻¹ is characteristic of the carbonyl group (C=O) of the cyclic amide (lactam). nih.gov

C=C Stretch (Aromatic): Several medium to weak absorption bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring. libretexts.org

C-O Stretch: An absorption band in the 1260-1000 cm⁻¹ range can be attributed to the C-O stretching of the hydroxyl group. libretexts.org

C-N Stretch: This absorption is typically found in the 1350-1000 cm⁻¹ region.

C-S Stretch: This bond generally gives rise to a weak absorption in the fingerprint region (800-600 cm⁻¹).

The following table summarizes the expected IR absorption bands for 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3400 - 3200Strong, Broad
Amide (-NH-)N-H Stretch3300 - 3100Medium, Sharp
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Aliphatic C-H (-CH₂-)C-H Stretch2960 - 2850Weak to Medium
Amide Carbonyl (C=O)C=O Stretch1700 - 1650Strong, Sharp
Aromatic C=CC=C Stretch1600 - 1450Medium to Weak
Phenolic C-OC-O Stretch1260 - 1000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound, allowing for the determination of its elemental composition. For 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE (C₈H₇NO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample. sciex.com In the context of 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE, LC-MS could be used to confirm its presence in a reaction mixture and to assess its purity. ijpsm.com

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms.

Technique Information Obtained Application for 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE
HRMS Exact molecular weight and elemental composition.Confirmation of the molecular formula C₈H₇NO₂S.
LC-MS Molecular weight and separation from other components.Purity assessment and quantification in various matrices.
MS/MS Fragmentation pattern.Structural elucidation by analyzing the breakdown of the molecule.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that uses a liquid mobile phase and a solid stationary phase. amazonaws.com It can be used to determine the purity of 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE by separating it from any impurities or starting materials. plytix.com By using a suitable column and mobile phase, a single, sharp peak corresponding to the compound of interest should be observed in the chromatogram if the sample is pure. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. ojp.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The compound will travel up the plate at a certain rate, and its position is characterized by the retardation factor (Rf) value. A pure sample of 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE should ideally show a single spot on the TLC plate.

Technique Principle Application for 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE
HPLC High-pressure liquid chromatography for high-resolution separation.Quantitative purity analysis, separation from byproducts.
TLC Separation on a thin layer of adsorbent material.Rapid purity check, reaction monitoring.

X-ray Crystallography for Solid-State Structural Determination

For 7-HYDROXY-4H-BENZO scbt.comlibretexts.orgTHIAZIN-3-ONE, a single-crystal X-ray diffraction analysis would definitively confirm its molecular structure. The resulting crystal structure would reveal the planarity of the benzene ring, the conformation of the thiazine ring (which often adopts a boat or half-chair conformation in similar structures), and the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. nih.govresearchgate.netresearchgate.net

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles Accurate measurements of the distances and angles between atoms.
Torsion Angles Description of the conformation of the molecule.
Intermolecular Interactions Identification of hydrogen bonds and other non-covalent interactions.

Computational Chemistry and Molecular Modeling Studies of 7 Hydroxy 4h Benzo 1 2 Thiazin 3 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms and molecules. It is widely used to calculate properties like molecular geometries, vibrational frequencies, and energies. For 7-Hydroxy-4H-benzothiazin-3-one, DFT would provide a detailed map of its electron distribution, which is crucial for predicting its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons to an acceptor.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small energy gap implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the HOMO-LUMO gap for 7-Hydroxy-4H-benzothiazin-3-one would be essential for understanding its chemical reactivity and kinetic stability.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Chemical Potential (μ): Describes the tendency of electrons to escape from a system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer (η = (ELUMO - EHOMO) / 2).

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.

Calculating these descriptors for 7-Hydroxy-4H-benzothiazin-3-one would provide a quantitative basis for predicting its behavior in chemical reactions and biological systems. Despite the utility of these calculations, specific studies providing these values for 7-Hydroxy-4H-benzothiazin-3-one are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation would reveal the conformational flexibility of 7-Hydroxy-4H-benzothiazin-3-one, showing how it changes shape in different environments (e.g., in water or bound to a protein). When studying ligand-target interactions, MD simulations can illustrate the stability of the binding pose predicted by molecular docking, showing how the ligand and protein atoms move and interact over a period, thus providing insights into the strength and durability of the interaction. While MD simulations have been applied to derivatives of the benzothiazine scaffold, no specific studies were found for 7-Hydroxy-4H-benzothiazin-3-one.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.

For 7-Hydroxy-4H-benzothiazin-3-one, docking studies would involve placing the molecule into the binding site of a specific target protein and calculating the most likely binding pose and its associated binding energy. The results would highlight key interactions, such as hydrogen bonds or π-π stacking, between the compound and amino acid residues in the target's active site. Such studies are invaluable for virtual screening and for understanding the mechanism of action at a molecular level. Although molecular docking has been performed on many benzothiazine derivatives to explore their therapeutic potential, specific predictive binding mode studies for 7-Hydroxy-4H-benzothiazin-3-one have not been identified in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for a class of compounds like benzothiazine derivatives, researchers synthesize and test a series of analogues and calculate various molecular descriptors (e.g., physicochemical, electronic, topological) for each.

A QSAR study involving 7-Hydroxy-4H-benzothiazin-3-one would require a dataset of related compounds with measured biological activity. The model would identify which molecular properties are most influential for the observed activity, thereby establishing design principles for developing new, more potent compounds. No QSAR studies specifically including 7-Hydroxy-4H-benzothiazin-3-one were found.

In Silico Prediction of Molecular Properties for Research Design (e.g., ADMET profiling)

In silico prediction of molecular properties is a critical step in early-stage drug discovery, used to forecast a compound's pharmacokinetic profile. ADMET profiling assesses Absorption, Distribution, Metabolism, Excretion, and Toxicity. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing.

An ADMET profile for 7-Hydroxy-4H-benzothiazin-3-one would predict properties such as its solubility, permeability across biological membranes (like the blood-brain barrier), metabolic stability, and potential for toxicity. These computational forecasts are essential for guiding research design and prioritizing compounds for further development. While ADMET predictions are commonly reported for novel series of therapeutic agents, specific profiling data for 7-Hydroxy-4H-benzothiazin-3-one is not available in published literature.

Advanced Research Applications and Methodological Developments for 7 Hydroxy 4h Benzo 1 2 Thiazin 3 One

Design and Synthesis of Compound Libraries Based on the 7-Hydroxy-4H-benzoscbt.commdpi.comthiazin-3-one Scaffold

The design and synthesis of compound libraries based on the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold are pivotal for the exploration of its chemical space and the discovery of novel bioactive molecules. A common strategy involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable three-carbon synthon. In the case of 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one, the key starting material would be 2-amino-5-hydroxythiophenol.

The synthesis of related 4H-benzo scbt.commdpi.comthiazin-3-one libraries has been achieved through various methods, including the reaction of 2-aminothiophenols with α-halo- or α-hydroxy-carbonyl compounds. nih.govbeilstein-journals.org For instance, the condensation of 2-aminothiophenols with bromopyruvic acid can yield the corresponding benzothiazinone. beilstein-journals.org The presence of the hydroxyl group at the 7-position offers a valuable handle for further diversification of the compound library. This can be achieved through etherification or esterification reactions to introduce a variety of substituents, thereby expanding the chemical diversity of the library.

A representative synthetic approach to a library of 7-alkoxy-4H-benzo scbt.commdpi.comthiazin-3-one derivatives is outlined below:

StepReactantsReagents and ConditionsProduct
12-Amino-5-hydroxythiophenol, Bromopyruvic acidBase, Solvent (e.g., Ethanol)7-Hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one
27-Hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one, Alkyl halide (R-X)Base (e.g., K2CO3), Solvent (e.g., DMF)7-Alkoxy-4H-benzo scbt.commdpi.comthiazin-3-one

This table illustrates a general synthetic strategy for creating a library of derivatives based on the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold. The specific reaction conditions and yields would need to be optimized for each derivative.

Exploration of the 7-Hydroxy-4H-benzoscbt.commdpi.comthiazin-3-one Core in Diverse Chemical Space

The exploration of the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one core in diverse chemical spaces is essential for identifying novel structure-activity relationships (SAR). This can be achieved by introducing a wide range of substituents at various positions of the benzothiazine ring system. The hydroxyl group at the 7-position is a key point for diversification, allowing for the introduction of various functional groups through ether or ester linkages.

Furthermore, modifications at the N-4 position of the thiazine (B8601807) ring can significantly influence the biological activity of the resulting compounds. N-alkylation or N-arylation can be readily achieved using appropriate alkyl or aryl halides in the presence of a base. researchgate.net Additionally, the methylene (B1212753) group at the C-2 position can be functionalized, although this is less commonly explored.

The table below summarizes potential diversification points on the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold:

PositionType of ModificationPotential Substituents
C-7 (OH)Etherification, EsterificationAlkyl, aryl, acyl groups
N-4Alkylation, Arylation, AcylationAlkyl, aryl, acyl groups
C-2FunctionalizationIntroduction of various side chains

This table outlines the key positions on the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one core that can be modified to explore a diverse chemical space and establish structure-activity relationships.

Strategies for Modulating Reactivity and Selectivity through Structural Variation

The reactivity and selectivity of the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold can be modulated through strategic structural variations. The electronic properties of the benzene (B151609) ring, influenced by the electron-donating hydroxyl group at the 7-position, can affect the reactivity of the entire molecule.

For instance, the acidity of the N-H proton at the 4-position can be tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic ring. This, in turn, will affect the ease of N-functionalization reactions. Similarly, the reactivity of the C-2 methylene group towards electrophilic or nucleophilic attack can be influenced by the nature of the substituent at the N-4 position.

Structural modifications can also impart selectivity in biological systems. The introduction of specific functional groups can lead to preferential binding to a particular biological target. For example, the incorporation of a carboxylic acid moiety can facilitate interactions with lysine (B10760008) residues in receptor binding sites. nih.gov

Development of Novel Methodologies for Functionalization and Derivatization

The development of novel methodologies for the functionalization and derivatization of the 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold is an active area of research. While classical methods for etherification, esterification, and N-alkylation are well-established, modern synthetic techniques are being explored to achieve these transformations with greater efficiency and selectivity.

Recent advances in the synthesis of related benzothiazine derivatives have utilized transition-metal-free aerobic methods and multi-component reactions to construct the core scaffold. nih.gov These approaches offer advantages in terms of sustainability and atom economy. The application of such methodologies to the synthesis of 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one and its derivatives is a promising avenue for future research.

Furthermore, the development of site-selective functionalization methods is crucial for the efficient synthesis of complex derivatives. For example, the selective functionalization of one hydroxyl group in a dihydroxy-substituted benzothiazine would require the use of protecting groups or regioselective reagents.

Role of 7-Hydroxy-4H-benzoscbt.commdpi.comthiazin-3-one in Scaffold-Based Drug Discovery Research

The 7-hydroxy-4H-benzo scbt.commdpi.comthiazin-3-one scaffold serves as a valuable starting point for scaffold-based drug discovery research. The benzothiazine core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.orgresearchgate.net

The presence of the hydroxyl group at the 7-position provides a handle for the attachment of various pharmacophores, allowing for the generation of focused compound libraries for screening against specific biological targets. The ability to readily modify the scaffold at multiple positions enables the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The following table lists some of the therapeutic areas where derivatives of the parent 4H-benzo scbt.commdpi.comthiazin-3-one scaffold have shown promise:

Therapeutic AreaBiological Target/Activity
Infectious DiseasesAntibacterial, Antifungal
InflammationAnti-inflammatory
OncologyAnticancer
Neurological DisordersAnticonvulsant nih.gov

This table highlights the potential of the 4H-benzo scbt.commdpi.comthiazin-3-one scaffold in various therapeutic areas. The 7-hydroxy derivative provides a platform for developing novel drug candidates in these and other disease areas.

Q & A

Basic: What are the common synthetic routes for 7-hydroxy-4H-benzo[1,4]thiazin-3-one, and how are intermediates purified?

Answer:
The synthesis typically involves cyclization of precursors like ortho-aminothiophenol derivatives with carbonyl-containing reagents. For example, thionation of oxazinone analogs using phosphorus pentasulfide (P₂S₅) in dry tetrahydrofuran (THF) at room temperature is a key step . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization via TLC and HPLC ensures purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, with hydroxy and thiazinone protons appearing as distinct singlets. Infrared (IR) spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Basic: How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:
Solubility is assessed using a shake-flask method in solvents like DMSO, ethanol, and buffered aqueous solutions (pH 1–12). Stability studies involve HPLC or UV-Vis spectroscopy under varying temperatures (4°C to 40°C) and light exposure. Degradation kinetics are modeled using Arrhenius equations .

Advanced: How can reaction conditions be optimized to improve yields in heterocyclic ring formation?

Answer:
Systematic optimization via Design of Experiments (DoE) evaluates variables like temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid). Response surface methodology identifies ideal conditions, while in-situ FTIR monitors reaction progress .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

Answer:
SAR studies involve synthesizing analogs with substituents at positions 2, 4, and 7. For antimicrobial activity, substituents like nitro (-NO₂) or sulfone (-SO₂) groups are introduced, followed by minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .

Advanced: How can reaction mechanisms for thiazinone formation be elucidated?

Answer:
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in carbonyl precursors) and kinetic isotope effects (KIE). Computational methods (DFT calculations) map transition states, while trapping intermediates with quenching agents like methanol provides experimental validation .

Advanced: How should researchers resolve contradictions in spectral data during structural confirmation?

Answer:
Contradictions (e.g., unexpected NMR splitting) are addressed by cross-validating with 2D techniques (COSY, HSQC) or alternative methods like NOESY for spatial proximity analysis. Crystallographic data from analogous compounds can provide reference models .

Advanced: What in vitro models are suitable for evaluating antimicrobial activity?

Answer:
Standardized broth microdilution assays (CLSI guidelines) using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are recommended. Positive (ciprofloxacin) and negative (DMSO) controls ensure reliability. Time-kill curves further assess bactericidal kinetics .

Advanced: What protocols are used to assess cytotoxicity in early-stage drug development?

Answer:
In vitro cytotoxicity is tested using MTT assays on mammalian cell lines (e.g., HEK-293 or HepG2). IC₅₀ values are calculated, and selectivity indices (SI = IC₅₀/MIC) prioritize compounds with low mammalian toxicity. Apoptosis markers (caspase-3) are quantified via flow cytometry .

Advanced: What emerging applications are being explored for this heterocyclic scaffold?

Answer:
Beyond antimicrobial uses, derivatives are screened for anticancer activity via topoisomerase inhibition assays. Recent studies highlight potential in photodynamic therapy (PDT) due to aromatic π-systems enabling singlet oxygen generation .

Retrosynthesis Analysis

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7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE
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7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.